4,4′-Di-n-octyloxyazoxybenzene (OOAB) is a thermotropic liquid crystal belonging to the class of calamitic liquid crystals. These molecules are characterized by their elongated, rod-like shape, which facilitates their self-organization into various liquid crystalline phases. OOAB is a member of the 4,4′-di-n-alkoxyazoxybenzene homologous series, a well-studied group of liquid crystals known for their rich mesomorphism. [] [] []
OOAB plays a crucial role in scientific research, particularly in studying liquid crystal behavior, phase transitions, and molecular ordering. Its well-defined molecular structure, accessible temperature range for mesophases, and availability make it a model compound for investigating fundamental liquid crystal properties. [] [] []
4,4'-Di-n-octyloxyazoxybenzene is an organic compound classified as an azoxy compound. Its molecular formula is and it has a molecular weight of approximately 454.66 g/mol. This compound is notable for its applications in the field of liquid crystals and materials science, particularly due to its unique structural properties that contribute to its functionality in various scientific applications .
4,4'-Di-n-octyloxyazoxybenzene belongs to the class of azoxy compounds, which are characterized by the presence of an azoxy functional group (-N=N-O-). This specific compound features two n-octyloxy substituents on the aromatic rings, enhancing its solubility and altering its physical properties compared to other azoxy compounds .
The synthesis of 4,4'-Di-n-octyloxyazoxybenzene can be achieved through several methods, primarily involving the coupling of appropriate precursors. A common approach includes the reaction of an aromatic amine with a nitroso compound under acidic conditions.
The molecular structure of 4,4'-Di-n-octyloxyazoxybenzene features two aromatic rings connected by an azoxy (-N=N-) linkage. Each ring has a n-octyloxy group attached, which contributes to its solubility in organic solvents.
CCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCC)[6]
InChI=1S/C28H42N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28(31)26-24-22-20-18-16-14-12-10-8/h1,3-27H2
.The compound exhibits a high degree of symmetry due to its symmetrical structure, which can influence its optical properties and phase behavior in liquid crystal applications.
4,4'-Di-n-octyloxyazoxybenzene can participate in various chemical reactions typical for azoxy compounds:
The stability and reactivity of 4,4'-Di-n-octyloxyazoxybenzene depend on factors such as temperature, solvent polarity, and the presence of catalysts or other reagents.
The mechanism by which 4,4'-Di-n-octyloxyazoxybenzene functions in applications such as liquid crystals involves its ability to align under an electric field due to its rod-like shape. This alignment affects light transmission properties, which is critical for display technologies.
Research indicates that the presence of long alkyl chains (n-octyloxy groups) enhances the fluidity and thermal stability of the liquid crystal phases formed by this compound .
4,4'-Di-n-octyloxyazoxybenzene is primarily used in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2